

Determining Cephalothin Minimum Inhibitory Concentration (MIC) in Broth Microdilution Assays

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Compound of Interest		
Compound Name:	Cephalothin	
Cat. No.:	B1668815	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalothin is a first-generation cephalosporin antibiotic with activity against a range of Grampositive and some Gram-negative bacteria. The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. It establishes the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism. This information is critical for surveillance of antimicrobial resistance, guiding therapeutic choices, and in the research and development of new antimicrobial agents. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

This document provides a detailed protocol for determining the MIC of **cephalothin** using the broth microdilution method, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI). While current CLSI guidelines have largely replaced **cephalothin** with cefazolin as the surrogate for oral cephalosporins, historical breakpoints for **cephalothin** are provided here for research and comparative purposes.

Principle of the Method



The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of **cephalothin** in a liquid growth medium. This is performed in a 96-well microtiter plate. Following incubation, the wells are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of **cephalothin** that completely inhibits visible growth.

Data Presentation Quality Control (QC) Ranges

To ensure the accuracy and reproducibility of the assay, it is imperative to test quality control strains with known MIC values in each run. The acceptable MIC ranges for **cephalothin** against commonly used QC strains are provided below.

Quality Control Strain	ATCC Number	Cephalothin MIC Range (μg/mL)
Staphylococcus aureus	29213	0.125 - 0.5[1]
Escherichia coli	25922	4 - 16[1]

Historical CLSI Interpretive Criteria for Cephalothin

It is important to note that the Clinical and Laboratory Standards Institute (CLSI) has removed the interpretive criteria for **cephalothin** for many organisms in its recent publications, recommending the use of cefazolin as a more reliable surrogate for oral cephalosporins for uncomplicated urinary tract infections.[2][3] The following table presents the historical MIC breakpoints for **cephalothin** as last published in the CLSI M100-S25 document for Enterobacteriaceae and Staphylococcus spp.[2]

Organism	Susceptible (S) (µg/mL)	Intermediate (I) (μg/mL)	Resistant (R) (µg/mL)
Enterobacteriaceae	≤8	16	≥ 32
Staphylococcus spp.	≤8	16	≥ 32



Experimental Protocols Materials

- Cephalothin powder (potency must be known)
- Sterile deionized water or other suitable solvent
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well, U-bottom microtiter plates
- Bacterial strains for testing (including QC strains)
- · Sterile petri dishes, tubes, and pipettes
- 0.5 McFarland turbidity standard
- Spectrophotometer or nephelometer (optional)
- Incubator (35°C ± 2°C)
- Vortex mixer
- Multichannel pipette

Preparation of Cephalothin Stock Solution

- Calculate the amount of powder: The amount of cephalothin powder needed should be calculated based on its potency, which is provided by the manufacturer.
- Prepare a high-concentration stock solution: Prepare a stock solution, for example, at 1280 μg/mL. Dissolve the calculated amount of cephalothin powder in a suitable sterile solvent, such as sterile deionized water. Ensure the powder is completely dissolved.
- Sterilization: If the solvent used is not sterile, the stock solution should be sterilized by filtration through a 0.22 μm syringe filter.



Storage: Dispense the stock solution into small aliquots in sterile tubes and store them at
 -20°C or lower. It is important to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

- Bacterial Culture: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
- Create a Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or CAMHB.
- Adjust Turbidity: Vortex the suspension thoroughly and adjust its turbidity to match a 0.5 McFarland standard. This can be done visually by comparing the suspension to the standard against a white background with contrasting black lines, or by using a spectrophotometer (the absorbance at 625 nm should be between 0.08 and 0.13). A suspension equivalent to a 0.5 McFarland standard contains approximately 1.5 x 10⁸ CFU/mL.
- Final Inoculum Preparation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension.

Broth Microdilution Assay Procedure

- Dispense Broth: Add 100 μL of sterile CAMHB to all wells of a 96-well microtiter plate.
- Prepare the Highest Concentration: Add 100 μL of the **cephalothin** working stock solution (at twice the highest desired final concentration) to the wells in the first column of the plate.
- Perform Serial Dilutions: Using a multichannel pipette, transfer 100 μL from the first column to the second column. Mix the contents by pipetting up and down several times. Continue this twofold serial dilution process across the plate to the desired final concentration (typically to column 10). Discard 100 μL from the last column of dilutions.
- Control Wells:
 - \circ Growth Control (e.g., Column 11): These wells should contain 100 μ L of CAMHB and 100 μ L of the bacterial inoculum, with no antibiotic.



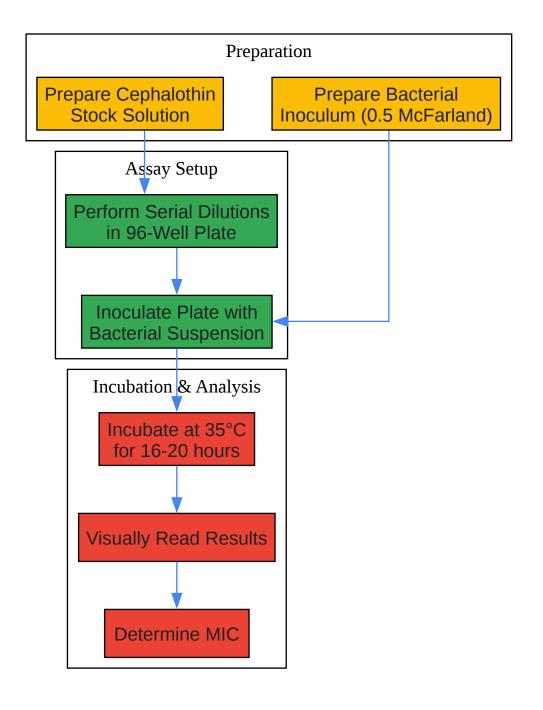
- Sterility Control (e.g., Column 12): This well should contain 200 μL of sterile CAMHB only,
 with no bacteria or antibiotic.
- Inoculation: Add 100 μL of the final diluted bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 μL and dilute the antibiotic to its final test concentration.
- Incubation: Cover the plate with a lid to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting Results

- Visual Inspection: After the incubation period, visually inspect the plate for bacterial growth. A button or turbidity at the bottom of the well indicates growth. The sterility control well should show no growth, and the growth control wells should exhibit clear turbidity.
- MIC Determination: The MIC is the lowest concentration of cephalothin that completely inhibits visible bacterial growth.

Visualizations Experimental Workflow Diagram



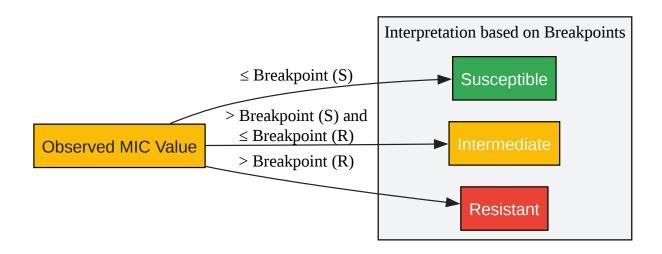


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Caption: Workflow for **Cephalothin** MIC Determination.

MIC Interpretation Logic





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- To cite this document: BenchChem. [Determining Cephalothin Minimum Inhibitory Concentration (MIC) in Broth Microdilution Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668815#determining-cephalothin-minimum-inhibitory-concentration-mic-in-broth-microdilution-assays]

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